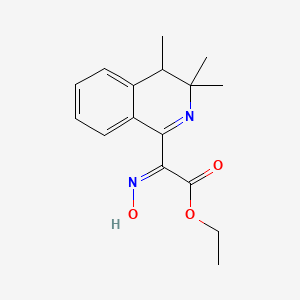
2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
Overview
Description
2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, also known as BHAM or BHAM-1, is a compound that has been used in scientific research for its potential therapeutic properties. BHAM belongs to the class of hydrazones and has been found to exhibit antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is not fully understood. However, it is believed that 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has also been found to inhibit the activity of certain enzymes involved in fungal cell wall synthesis. The antiviral activity of 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is believed to be due to its ability to interfere with viral replication.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on liver and kidney function. 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide in lab experiments include its low toxicity, broad-spectrum activity against bacteria, fungi, and viruses, and its potential anti-inflammatory properties. However, the limitations of using 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide include its low solubility in water and its relatively low yield during synthesis.
Future Directions
There are several future directions for the use of 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide in scientific research. One potential application is in the development of new antibacterial, antifungal, and antiviral drugs. 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide could also be used in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide and to optimize its synthesis.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans. Additionally, 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been found to have antiviral activity against herpes simplex virus type-1 and type-2.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-9-5-8-18(21(19)27)14-22-23-20(26)16-25-12-10-24(11-13-25)15-17-6-3-2-4-7-17/h2-9,14,27H,10-13,15-16H2,1H3,(H,23,26)/b22-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWFXEZBCVEKRX-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)ethylidene]hydrazino}-4-oxobutanoic acid](/img/structure/B3722982.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723000.png)

![2-methoxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723009.png)
![N-{[(2,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3723022.png)
![3-nitrobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723025.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B3723039.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3723044.png)